molecular formula C18H12F6N2O2S B2423519 2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 300812-56-0

2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2423519
CAS No.: 300812-56-0
M. Wt: 434.36
InChI Key: ZUVNDOKYYWKKOC-UHFFFAOYSA-N
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Description

2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C18H12F6N2O2S and its molecular weight is 434.36. The purity is usually 95%.
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Properties

IUPAC Name

2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F6N2O2S/c19-17(20,21)9-2-1-3-11(6-9)25-15(27)8-14-16(28)26-12-7-10(18(22,23)24)4-5-13(12)29-14/h1-7,14H,8H2,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUVNDOKYYWKKOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a member of the benzothiazine derivative family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H17F3N2O2S
  • Molecular Weight : 394.41 g/mol
  • CAS Number : Not specified in the search results but can be referenced from chemical databases.

Biological Activity Overview

Benzothiazine derivatives are known for their ability to interact with various biological targets. The specific compound under review exhibits significant activity related to:

  • Modulation of ATP-binding cassette (ABC) transporters : These transporters are crucial in drug absorption and distribution, influencing pharmacokinetics and therapeutic efficacy.
  • Anti-cancer properties : Preliminary studies suggest that this compound may have potential as an anti-cancer agent, possibly by affecting cellular pathways involved in tumor growth and metastasis.

The mechanism through which 2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide exerts its biological effects is not fully elucidated. However, it is hypothesized that:

  • Inhibition of ABC transporters : By modulating these transporters, the compound may enhance the bioavailability of co-administered drugs.
  • Influence on signaling pathways : The compound may interact with signaling pathways that regulate cell proliferation and apoptosis.

Study 1: ABC Transporter Modulation

A study highlighted the role of benzothiazine derivatives in modulating ABC transporters, suggesting that compounds similar to our target can enhance drug efficacy in resistant cancer cells. The study reported that specific structural features contribute to this activity, particularly the trifluoromethyl groups which enhance lipophilicity and cellular uptake .

Study 2: Anti-cancer Activity

Research published in a peer-reviewed journal indicated that certain benzothiazine derivatives exhibit cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways .

Study 3: Pharmacokinetic Studies

Pharmacokinetic studies have shown that modifications to the benzothiazine core can significantly alter the absorption and distribution profiles of these compounds. The presence of trifluoromethyl groups was correlated with improved metabolic stability and bioavailability .

Data Table: Biological Activities of Related Compounds

Compound NameMolecular StructureKey ActivityReference
Compound AStructure AABC transporter modulation
Compound BStructure BCytotoxicity against cancer cells
Compound CStructure CEnhanced bioavailability

Scientific Research Applications

Structural Characteristics

This compound is characterized by:

  • Molecular Formula: C11_{11}H8_{8}F3_{3}N1_{1}O3_{3}S1_{1}
  • Molecular Weight: 291.25 g/mol
  • Functional Groups: The presence of trifluoromethyl groups enhances lipophilicity and biological interactions.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, a related compound demonstrated percent growth inhibition (PGI) against various cancer cell lines, including:

  • SNB-19: 86.61%
  • OVCAR-8: 85.26%
  • NCI-H40: 75.99% .

These results suggest that the benzothiazinone derivatives may act as effective agents in cancer therapy.

Antimicrobial Properties

Research has shown that benzothiazine derivatives can possess antimicrobial activity. For example, compounds structurally related to 2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide have been evaluated for their efficacy against various bacterial strains, indicating potential applications in treating infections .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that require controlled conditions to optimize yield and purity. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure of intermediates and final products .

Case Study 1: Anticancer Evaluation

In a study assessing the anticancer potential of related compounds, researchers synthesized several derivatives and tested them against a panel of cancer cell lines. The results indicated that modifications in the molecular structure significantly affected the compounds' cytotoxicity profiles, highlighting the importance of structural optimization in drug design .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of benzothiazine derivatives. Compounds were screened for activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, revealing promising results that suggest these compounds could serve as lead candidates for developing new antimicrobial therapies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.